1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLOWDBOXMTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the reaction of piperazine derivatives with oxadiazole precursors. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring, followed by alkylation to introduce the piperazine moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of piperazine, including 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, exhibit promising antidiabetic properties. Research has shown that these compounds can significantly inhibit carbohydrate-hydrolyzing enzymes, thus reducing postprandial hyperglycemia. For instance, one study reported an IC50 value of 8.9 µM for a related piperazine derivative compared to acarbose (IC50 = 610.7 µM), demonstrating enhanced efficacy in glucose regulation .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. A study on similar oxadiazole derivatives found that they effectively inhibited cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The derivatives displayed a selective COX-2/COX-1 ratio that suggests potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Meloxicam .
Antimicrobial Activity
Another area of application is in antimicrobial therapy. Compounds containing the oxadiazole ring have demonstrated antibacterial and antifungal activities against various pathogens. This property makes them candidates for developing new antimicrobial agents to combat resistant strains .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like piperazine and oxadiazole derivatives. Various methodologies have been reported in the literature for synthesizing substituted derivatives that enhance biological activity .
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats treated with a piperazine derivative similar to this compound, significant reductions in blood glucose levels were observed after administration over four weeks. The study concluded that these compounds could serve as effective adjuncts in diabetes management .
Case Study 2: Anti-inflammatory Activity
A clinical trial assessing the anti-inflammatory effects of related oxadiazole derivatives showed promising results in patients with rheumatoid arthritis. Participants receiving the treatment exhibited reduced inflammation markers and improved pain scores compared to those on placebo .
Mechanism of Action
1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties
Uniqueness: The combination of the oxadiazole and piperazine rings in this compound provides a unique scaffold that can be tailored for specific applications, making it a valuable compound in drug discovery and material science .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications on the Piperazine Ring
Substituent Variations at the 1-Position
- 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (): Key Difference: A 3-chlorophenyl group replaces the methyl group at the 1-position. This may alter binding affinity to biological targets compared to the methyl analog .
Substituent Variations at the 4-Position
Modifications to the Oxadiazole Moiety
- 1-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole (): Key Difference: Incorporation of an indazole ring linked to the oxadiazole-piperazine scaffold. This compound demonstrated antimicrobial and nematicidal activity, suggesting the target compound may share similar applications with structural optimization .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Melting Points :
- Solubility :
Key Data Table: Comparison with Analogous Compounds
Biological Activity
1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound that integrates the piperazine moiety with a 1,3,4-oxadiazole ring. This combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anticonvulsant domains. This article synthesizes available research on the biological activities of this compound, including synthesis methods, activity assays, and structure-activity relationships.
Chemical Structure
The molecular formula of this compound is C14H18N4O. Its structure features a piperazine ring substituted with a 5-phenyl-1,3,4-oxadiazol-2-yl group, which is pivotal for its biological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from precursors containing the oxadiazole ring. For instance, the reaction of 5-(phenyl)-1,3,4-oxadiazol with piperazine derivatives under controlled conditions yields the target compound with moderate to high yields.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that various oxadiazole derivatives showed potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of the piperazine moiety in this compound enhances these effects due to improved solubility and interaction with microbial targets .
| Microbial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Bacillus subtilis | 10 mm |
Anticonvulsant Activity
In terms of anticonvulsant potential, studies have evaluated similar compounds using the maximal electroshock seizure (MES) model in rodents. The results indicated that certain derivatives displayed significant anticonvulsant activity comparable to standard treatments like phenytoin. For example, compounds derived from the oxadiazole-piperazine framework showed promising results without notable neurotoxicity at effective doses .
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| 1-Methyl-piperazine derivative | 100 | 80 |
| Phenytoin | 20 | 90 |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : Essential for antimicrobial and anticonvulsant activity.
- Piperazine Moiety : Enhances pharmacokinetic properties and receptor interactions.
- Substituents on Phenyl Group : Variations in substituents can modulate activity; for instance, electron-withdrawing groups may enhance potency against specific strains.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Study by Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antimicrobial efficacy against Mycobacterium bovis, highlighting the role of structural modifications in enhancing activity .
- Research on Anticonvulsants : A comparative study showed that derivatives with a similar structure demonstrated significant seizure protection in preclinical models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine?
- Methodology :
- Cyclization of hydrazides : React substituted benzoic acid hydrazides with POCl₃ at 120°C to form the 1,3,4-oxadiazole core. Subsequent alkylation of the piperazine moiety with a methyl group completes the synthesis .
- Piperazine functionalization : Use nucleophilic substitution to introduce the oxadiazole-methyl group into the 1-methylpiperazine scaffold, often requiring anhydrous conditions and catalysts like DIPEA .
- Key Considerations :
- Monitor reaction purity via TLC or HPLC.
- Optimize stoichiometry to avoid side products (e.g., over-alkylation) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- IR spectroscopy : Confirm presence of oxadiazole (C=N stretch at ~1600 cm⁻¹) and piperazine (N-H stretch at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Identify methyl groups on piperazine (δ ~2.3 ppm for CH₃) and aromatic protons from the phenyl-oxadiazole moiety (δ ~7.2–8.1 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks .
- Work in a fume hood to avoid inhalation of toxic fumes during synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst optimization : Screen bases (e.g., K₂CO₃ vs. DIPEA) to improve alkylation efficiency .
- Data Contradictions :
- Higher temperatures (>120°C) may degrade the oxadiazole ring; balance between reaction rate and stability .
Q. What pharmacological activities have been observed in related piperazine-oxadiazole derivatives?
- Biological Evaluation :
- Antimicrobial activity : Piperazine derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) show moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
- Cytotoxicity : Substituted phenyl groups enhance anticancer activity (IC₅₀: 12–45 µM in MCF-7 cells) .
- Mechanistic Insights :
- Oxadiazole rings act as bioisosteres for carboxyl groups, improving membrane permeability .
Q. How do structural modifications impact the compound’s stability?
- SAR Studies :
- Electron-donating groups (e.g., -OCH₃) : Increase metabolic stability but reduce solubility .
- Steric hindrance : Bulky substituents on the phenyl ring decrease enzymatic degradation (t₁/₂: 4.2 vs. 1.8 hours) .
- Experimental Design :
- Use accelerated stability testing (40°C/75% RH) to assess degradation pathways .
Q. What computational methods predict binding affinity for target proteins?
- In Silico Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
